(3-Chloro-2-propoxy-benzyl)-methyl-amine
Description
(3-Chloro-2-propoxy-benzyl)-methyl-amine is a substituted benzylamine derivative featuring a chlorine atom at the 3-position, a propoxy group at the 2-position of the benzene ring, and a methylamine moiety attached to the benzyl carbon.
Properties
IUPAC Name |
1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGQEHVLXLJETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Chloro-2-propoxy-benzyl)-methyl-amine (CAS No. 894851-33-3) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, which is known to influence its interaction with biological targets. The presence of the propoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of (3-Chloro-2-propoxy-benzyl)-methyl-amine is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might modulate the activity of certain receptors, influencing signaling pathways critical for cellular responses.
Antitumor Activity
Studies have indicated that (3-Chloro-2-propoxy-benzyl)-methyl-amine exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in lung cancer cells, suggesting its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of antioxidant enzyme activities .
Structure-Activity Relationship (SAR)
The biological activity of (3-Chloro-2-propoxy-benzyl)-methyl-amine is influenced by its structural components. Variations in the substituents on the benzyl ring can significantly affect its potency and selectivity towards biological targets. For example, alterations in the length and branching of the alkyl chain attached to the benzyl moiety have been correlated with changes in enzyme inhibition profiles .
Case Studies
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that (3-Chloro-2-propoxy-benzyl)-methyl-amine effectively inhibited tumor growth by inducing apoptosis and cell cycle arrest at G1 phase. The IC50 values ranged from 5 to 15 µM across different cell lines .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of this compound reduced neuroinflammation and improved cognitive function after induced oxidative stress .
Data Tables
Comparison with Similar Compounds
Substituent Effects on Anti-Inflammatory Activity
- BMDA (N-benzyl-N-methyldecan-1-amine) and DMMA (decyl-(4-methoxy-benzyl)-methyl-amine) (): BMDA has a long decyl chain, enhancing lipophilicity and membrane permeability, while DMMA introduces a 4-methoxy group, improving electronic interactions with targets. Both inhibit TNF-α, IL-1β, and NF-κB pathways in colitis and dermatitis models . The 3-chloro substituent (electron-withdrawing) may alter binding affinity compared to DMMA’s 4-methoxy (electron-donating) group.
FMJ-G3 (decyl-(4-fluoro-benzyl)-methyl-amine) ():
- Fluorine substitution enhances metabolic stability and electronegativity. FMJ-G3 shows superior anti-inflammatory effects in skin lesion models compared to BMDA, highlighting the role of halogen electronegativity in modulating activity .
- Comparison : The 3-chloro group in the target compound may offer similar metabolic resistance but with steric and electronic differences compared to fluorine.
Heterocyclic Analogues and Kinase Inhibition
- (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine (): This morpholino-thienopyrimidine derivative targets kinase pathways, with chlorine enhancing electrophilic reactivity. Synthesized via reductive amination, it demonstrates the versatility of chloro-substituted amines in drug design . Comparison: The target compound lacks a heterocyclic core, suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. kinase inhibition).
Physicochemical Properties
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: Fluorine in FMJ-G3 resists oxidative metabolism, whereas methoxy or propoxy groups may undergo demethylation or ether cleavage . The 3-chloro group in the target compound may slow hepatic clearance compared to non-halogenated analogues.
- Solubility vs. Permeability : Shorter propoxy chain may improve solubility over BMDA but reduce blood-brain barrier penetration.
Comparative Data Table
| Compound | Key Substituents | logP (Predicted) | Biological Activity | Synthetic Route |
|---|---|---|---|---|
| (3-Chloro-2-propoxy-benzyl)-methyl-amine | 3-Cl, 2-propoxy | ~2.5 | Potential anti-inflammatory | Reductive amination |
| BMDA | N-benzyl, decyl chain | ~5.0 | Anti-inflammatory, anti-neoplastic | Reductive amination |
| DMMA | 4-OCH₃, decyl chain | ~4.2 | Anti-inflammatory | Reductive amination |
| FMJ-G3 | 4-F, decyl chain | ~4.5 | Enhanced anti-inflammatory | Reductive amination |
| Morpholino-thienopyrimidine | Cl, morpholine, thienopyrimidine | ~1.8 | Kinase inhibition | Reductive amination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
